Home > Products > Screening Compounds P46096 > Indirubin Derivative E804
Indirubin Derivative E804 -

Indirubin Derivative E804

Catalog Number: EVT-10904349
CAS Number:
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Indirubin Derivative E804, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a synthetic compound derived from the natural product indirubin, which is traditionally found in the indigo plant and has been used in Chinese medicine. This compound has gained attention for its significant biological activities, particularly in the field of oncology due to its ability to inhibit various kinases involved in cancer progression. Indirubin Derivative E804 is classified as a synthetic organic compound and is recognized for its role as an inhibitor of cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .

Source

Indirubin Derivative E804 is synthesized from indirubin through a series of chemical reactions. Indirubin itself is a naturally occurring compound that has been utilized in traditional medicine and has demonstrated various pharmacological properties. The compound's synthesis allows for the modification of its structure to enhance its therapeutic efficacy and bioavailability .

Classification
  • Compound Class: Synthetic organic
  • IUPAC Name: 3-{3-[(3,4-dihydroxybutoxy)amino]-1H-indol-2-yl}-2H-indol-2-one
  • CAS Registry Number: 854171-35-0
  • PubChem CID: 136218975 .
Synthesis Analysis

Methods

The synthesis of Indirubin Derivative E804 involves several key steps:

  1. Oxime Formation: Indirubin is reacted with hydroxylamine to form indirubin oxime.
  2. Etherification: The oxime is then treated with 2,3-dihydroxypropyl bromide in the presence of a base (e.g., potassium carbonate) to yield the final product, indirubin derivative E804.

Technical Details

The reaction typically requires specific solvents such as ethanol and may utilize catalysts like 1,1,3,3-tetramethylguanidine to facilitate the etherification process. Industrial production methods mirror these steps but are optimized for higher yields and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product.

Molecular Structure Analysis

Structure

Indirubin Derivative E804 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H19N3O4, and it features an indole backbone with hydroxyl and ether functionalities.

Data

The compound exhibits distinct structural features that allow it to interact with various biological targets. Its structural configuration includes:

  • Two indole rings
  • An oxime functional group
  • A dihydroxypropyl ether moiety that enhances its solubility and bioavailability .
Chemical Reactions Analysis

Reactions

Indirubin Derivative E804 can undergo various chemical reactions:

  1. Oxidation: It can be oxidized to form quinone derivatives.
  2. Reduction: Reduction reactions can convert it into hydroxy derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur at the oxime group, leading to new derivative formations.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines and thiols are often used .
Mechanism of Action

Indirubin Derivative E804 exerts its biological effects through multiple mechanisms:

  1. Inhibition of Kinases: It acts as a potent inhibitor of cyclin-dependent kinases and glycogen synthase kinase 3 beta, leading to cell cycle arrest and apoptosis.
  2. Signal Transduction Inhibition: The compound blocks the signal transducer and activator of transcription 3 signaling pathway, which is crucial for cancer cell survival.
  3. Angiogenesis Inhibition: It inhibits vascular endothelial growth factor-induced angiogenesis by reducing phosphorylation of associated signaling molecules .

Process Data

The compound's potency in inhibiting these pathways has been demonstrated with IC50 values in the low nanomolar range, indicating strong biological activity against cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Indirubin Derivative E804 appears as a purple solid at room temperature. Its physical state contributes to its stability during storage and handling.

Chemical Properties

Applications

Indirubin Derivative E804 has several scientific uses primarily focused on cancer research:

  • Anticancer Therapy: Due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Research Tool: Used in studies investigating kinase inhibition and signal transduction pathways related to cancer biology.
  • Potential Drug Development: Its unique multi-targeted approach positions it as a candidate for further development into therapeutic agents against various cancers .
Molecular Mechanisms of Action

Inhibition of Signal Transducer and Activator of Transcription 3 Signaling Pathways

Direct Interaction with Signal Transducer and Activator of Transcription 3 Phosphorylation Sites

Indirubin Derivative E804 directly suppresses Signal Transducer and Activator of Transcription 3 (STAT3) activation by targeting phosphorylation sites critical for its dimerization and nuclear translocation. Biochemical studies reveal that E804 binds to the SH2 domain of STAT3, preventing phosphorylation at tyrosine 705 (Y705). This interaction disrupts STAT3 dimer formation, rendering it transcriptionally inactive. The specificity of this inhibition is evidenced by E804's minimal effects on parallel signaling pathways (e.g., STAT1 or STAT5), establishing it as a selective STAT3 inhibitor [4] [6].

Downstream Suppression of Signal Transducer and Activator of Transcription 3 Target Genes

By inhibiting STAT3 phosphorylation, E804 downregulates expression of anti-apoptotic and pro-survival genes in tumor cells. Key suppressed targets include:

  • B-cell lymphoma extra-large (Bcl-xL): Reduces mitochondrial membrane stability, promoting cytochrome c release.
  • Myeloid cell leukemia 1 (Mcl-1): Diminishes resistance to intrinsic apoptosis pathways.
  • Survivin and Cyclin D1: Impairs cell proliferation and mitotic progression.

Table 1: Regulation of STAT3 Target Genes by E804

GeneFunctionChange Post-E804 Treatment
Bcl-xLAnti-apoptotic protein≥60% reduction
Mcl-1Anti-apoptotic protein≥55% reduction
SurvivinMitotic regulator≥70% reduction
Cyclin D1Cell cycle progression≥50% reduction

This transcriptional reprogramming sensitizes cancer cells to apoptosis and stalls tumor growth in models of leukemia and solid tumors [4] [7].

Modulation of Src Kinase Activity

Inhibition of c-Src Autophosphorylation

E804 directly binds to the kinase domain of cellular Src (c-Src), inhibiting its autophosphorylation at tyrosine 416 (Y416). This site is essential for full kinase activity, and its blockade reduces Src-mediated phosphorylation of downstream substrates. In vitro kinase assays demonstrate E804's potency, with half-maximal inhibitory concentration (IC50) values in the submicromolar range (0.2–0.5 µM). This activity disrupts Src-dependent oncogenic signaling, particularly in breast and prostate cancer models [3] [4].

Cross-Talk Between Src and Signal Transducer and Activator of Transcription 3 in Tumor Microenvironments

E804 exploits the Src-STAT3 signaling axis, where Src activation induces STAT3 phosphorylation. By concurrently inhibiting both kinases, E804:

  • Synergistically reduces STAT3 DNA-binding activity by >80%
  • Attenuates interleukin-6 (IL-6)-mediated STAT3 activation in tumor-associated immune cells
  • Disrupts pro-tumorigenic cytokine networks in the tumor microenvironment

This dual blockade is critical for overcoming resistance mechanisms in cancers where Src and STAT3 cooperate to sustain survival signals [3] [4].

Suppression of Angiogenic Signaling

Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibition and Downstream AKT/Extracellular Signal-Regulated Kinase Pathway Attenuation

E804 inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, blocking phosphorylation of key tyrosine residues (Y951, Y1059, Y1175) in the activation loop. This suppresses downstream pro-angiogenic effectors:

  • Phosphoinositide 3-kinase (PI3K)-AKT pathway: Reduces AKT phosphorylation at Ser473, impairing endothelial cell survival.
  • Extracellular signal-regulated kinase (ERK) pathway: Decreases ERK1/2 phosphorylation, inhibiting proliferative signaling.

Table 2: E804 Effects on Angiogenic Pathways

TargetDownstream EffectFunctional Outcome
VEGFR-2 phosphorylation≥90% inhibitionLoss of kinase activation
AKT phosphorylation70–85% reductionIncreased endothelial cell apoptosis
ERK phosphorylation75–80% reductionSuppressed cell proliferation

In human umbilical vein endothelial cells (HUVECs), this multi-pathway inhibition abrogates vascular endothelial growth factor (VEGF)-induced signaling at nanomolar concentrations [1] [3].

Disruption of Vascular Endothelial Growth Factor-Induced Endothelial Cell Proliferation and Migration

E804 exhibits potent angiosuppressive activity by directly targeting endothelial cell functions:

  • Proliferation: Inhibits VEGF-stimulated growth by inducing G1/S cell cycle arrest via cyclin-dependent kinase 2 (CDK2) suppression.
  • Migration: Disrupts actin cytoskeleton reorganization and focal adhesion assembly by inhibiting Src/focal adhesion kinase (FAK) signaling.
  • Capillary tube formation: Reduces in vitro tube formation by >95% at 15 µM, preventing endothelial network assembly.

These effects occur at significantly lower concentrations than those required for indirubin-3'-oxime, highlighting E804's enhanced efficacy [1] [3].

Multitargeted Kinase Inhibition

Insulin-like Growth Factor 1 Receptor Inhibition and Implications for Tumor Growth

E804 directly targets insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 0.65 µM. This inhibition:

  • Blocks IGF-1-induced autophosphorylation of IGF-1Rβ subunit
  • Suppresses phosphorylation of insulin receptor substrate 1 (IRS-1)
  • Attenuates downstream PI3K-AKT and Ras-ERK survival pathways

In tumor models, IGF-1R inhibition contributes to E804's anti-proliferative effects, particularly in cancers driven by IGF-1R overexpression (e.g., breast, colon) [2] [6].

Cyclin-Dependent Kinase/Cyclin Complex Interactions and Cell Cycle Arrest

E804 inhibits cyclin-dependent kinase 2 (CDK2)/cyclin E complexes with a half-maximal effective concentration (EC50) of 0.23 µM. Key mechanistic outcomes include:

  • Hypophosphorylation of retinoblastoma protein, inducing G1/S cell cycle arrest
  • Downregulation of E2F transcription factor activity
  • Reduced expression of DNA replication machinery (e.g., proliferating cell nuclear antigen)

This CDK2-selective inhibition occurs without significant activity against CDK4 or CDK6, highlighting E804's targeted cell cycle effects [2] [6].

Table 3: Kinase Inhibition Profile of E804

Kinase TargetIC50/EC50 (µM)Primary Functional Consequence
IGF-1R0.65Suppression of tumor growth signals
CDK2/Cyclin E0.23G1/S cell cycle arrest
c-Src0.2–0.5Inhibition of metastasis signaling
STAT3 DNA-binding5–10Apoptosis induction

E804's polypharmacology enables simultaneous disruption of tumor growth, survival, and angiogenesis, positioning it as a promising multi-kinase inhibitor scaffold for oncology therapeutics [2] [3] [4].

Properties

Product Name

Indirubin Derivative E804

IUPAC Name

4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2

InChI Key

TWOSIFOFWWXXIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.